molecular formula C16H11BrN2O4 B12081109 Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate

Cat. No.: B12081109
M. Wt: 375.17 g/mol
InChI Key: PGHVZJVXPJEJTK-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a cyano group, a nitro group, and a bromophenyl group attached to an acetate moiety. Such compounds are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate typically involves multi-step organic reactions. One possible route could involve the esterification of 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, methanol.

Major Products Formed

    Oxidation: 2-(3-amino-4-nitrophenyl)-2-(3-bromophenyl)acetate.

    Reduction: 2-(3-cyano-4-aminophenyl)-2-(3-bromophenyl)acetate.

    Substitution: 2-(3-cyano-4-nitrophenyl)-2-(3-hydroxyphenyl)acetate.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The cyano and nitro groups could play a role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-chlorophenyl)acetate

Uniqueness

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate is unique due to the presence of both a bromophenyl group and a nitrophenyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate

InChI

InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-3-2-4-13(17)8-10)11-5-6-14(19(21)22)12(7-11)9-18/h2-8,15H,1H3

InChI Key

PGHVZJVXPJEJTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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